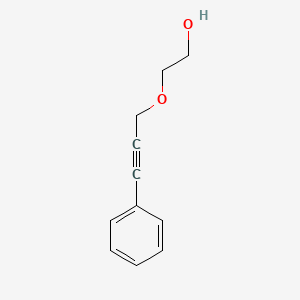
2-(3-Phenyl-2-propynoxy)ethanol
Vue d'ensemble
Description
2-(3-Phenyl-2-propynoxy)ethanol is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antimicrobial Activity : Research has shown that compounds similar to 2-(3-Phenyl-2-propynoxy)ethanol exhibit antimicrobial properties. For instance, studies on phenoxyethanol derivatives suggest that they can inhibit the growth of certain bacteria and fungi, making them suitable candidates for use in antiseptic formulations .
- Drug Delivery Systems : The compound's ability to penetrate biological membranes makes it a candidate for drug delivery applications. Its ether functionality can enhance solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic efficacy .
Agrochemical Applications
- Pesticide Intermediates : this compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives have been used in the formulation of pesticides due to their effectiveness against pests while being less toxic to non-target organisms .
- Herbicides : The compound's structural features allow it to interact with specific biological pathways in plants, making it a potential herbicide candidate. Research indicates that similar compounds can disrupt photosynthesis or inhibit growth in unwanted plants, thereby controlling weed populations effectively .
Material Science Applications
- Polymer Synthesis : The compound can be utilized in the production of polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, enhancing characteristics such as thermal stability and mechanical strength .
- Coatings and Adhesives : In material science, this compound can be used as a component in coatings and adhesives due to its adhesion-promoting properties and resistance to environmental degradation .
Case Studies
Analyse Des Réactions Chimiques
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., HgO-BF₃), the terminal alkyne undergoes regioselective hydration or ketalization :
Hydration to Ketones
-
In methanol or ethanol, the alkyne hydrates to form 1-phenyl-3-alkoxy-1-propanone :
Conditions : Methanol/ethanol, 60–80°C, 6–12 hrs.
Cyclic Ketal Formation
-
With diols (e.g., propargyl alcohol), 2,5-dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane forms :
Nucleophilic Substitution at the Ether Linkage
The propargyl ether group participates in SN2 reactions under phase-transfer catalysis (PTC) :
Alkylation with Halides
-
With phenacyl bromide and K₂CO₃ in acetonitrile:
Conditions : Dibenzo-18-crown-6 ether, 50°C, 8–10 hrs. Yield : 80–99% .
Cross-Coupling Reactions
Oxidation of the Alcohol Group
The primary alcohol oxidizes to carboxylic acids or ketones:
Catalytic Oxidation
Alkyne Hydrogenation
-
Catalytic hydrogenation (Pd/C, H₂) reduces the triple bond to a single bond:
Silylation of the Alcohol
Table of Key Reactions
Mechanistic Insights
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(3-phenylprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C11H12O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,8-10H2 |
Clé InChI |
WZRQWNRIXCMHJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCOCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













